molecular formula C9H9NO3S B2544375 5-Phenyl-1lambda6,2-thiazolidine-1,1,3-trione CAS No. 869467-25-4

5-Phenyl-1lambda6,2-thiazolidine-1,1,3-trione

Cat. No. B2544375
CAS RN: 869467-25-4
M. Wt: 211.24
InChI Key: UYQRVATUDIMDJN-UHFFFAOYSA-N
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Description

5-Phenyl-1lambda6,2-thiazolidine-1,1,3-trione, also known as PTZ, is a heterocyclic organic compound that has been widely used in scientific research due to its unique properties. PTZ is a yellow crystalline solid that is soluble in water and polar solvents. It has been used in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Structural Properties

5-Phenyl-1λ⁶,2-thiazolidine-1,1,3-trione and its derivatives have attracted significant attention due to their versatile chemical structure and potential applications in various fields. The structural properties and synthetic methodologies of thiazolidine derivatives have been a focal point of research due to their potential in producing compounds with high selectivity, purity, product yield, and pharmacokinetic activity. These methodologies include multicomponent reactions, click reactions, nano-catalysis, and green chemistry, aiming to improve the efficiency and sustainability of the synthesis process (Sahiba et al., 2020). Additionally, the study of the reaction of chloral with substituted anilines, leading to the formation of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, provided insights into the conformation of the observed products through high-resolution magnetic resonance spectra and ab initio calculations (Issac & Tierney, 1996).

Biological and Pharmacological Applications

Thiazolidine derivatives are recognized for their broad spectrum of biological activities. These compounds are considered a magic moiety in medicinal chemistry, possessing nearly all types of biological activities. The 4-thiazolidinone variant, in particular, has shown diverse biological potential, with easy synthetic routes capturing the interest of chemists, pharmacologists, and researchers. This potential remains largely untapped, indicating a promising avenue for future research and drug development (ArunlalV., Vandana & Biju, 2015). Moreover, 1,3-thiazolidin-4-ones have demonstrated significant pharmacological importance, found in various commercial pharmaceuticals. Studies suggest a promising future in medicinal chemistry, with potential activities against different diseases. The development of these compounds started in the mid-nineteenth century, and since then, various synthetic methodologies and studies on their structural and biological properties have been conducted. Green synthesis approaches have also been explored to align with environmental sustainability and address the planet's resource depletion (Santos, Jones Junior & Silva, 2018).

Molecular Hybridization and Drug Design

Thiazolidinone is considered a privileged pharmacophore in medicinal chemistry, associated with various biological activities and forming a functional unit in several FDA-approved drugs. Molecular hybridization, coupling the thiazolidinone moiety with other pharmacophoric units, has emerged as an optimistic approach in drug design, enhancing affinity and potency while reducing associated resistance and side effects. This review highlights the biological activities of newly synthesized thiazolidinone-tagged molecular hybrids, focusing on existing structural activity relationships and toxicity profiles, including in silico docking studies when applicable. This information serves as a foundation for modeling new pharmaceuticals with improved potency (Seboletswe, Cele & Singh, 2023).

Future Directions

Thiazolidine derivatives, including 5-Phenyl-1lambda6,2-thiazolidine-1,1,3-trione, are compelling researchers to explore new drug candidates . The focus of future research should be on developing multifunctional drugs and improving their activity .

properties

IUPAC Name

1,1-dioxo-5-phenyl-1,2-thiazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c11-9-6-8(14(12,13)10-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQRVATUDIMDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(S(=O)(=O)NC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

869467-25-4
Record name 5-phenylisothiazolidin-3-one 1,1-dioxide
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